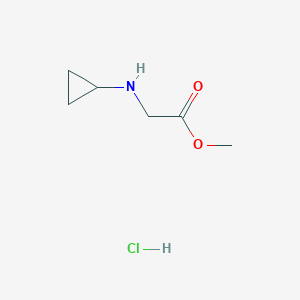
Methyl 2-(cyclopropylamino)acetate hydrochloride
Übersicht
Beschreibung
Methyl 2-(cyclopropylamino)acetate hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-(cyclopropylamino)acetate hydrochloride is an organic compound with the molecular formula C6H12ClNO2 and a CAS number of 182291-97-0. This compound has garnered attention in various biological studies due to its potential interactions with neurotransmitter receptors and its therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves a multi-step process that ensures high purity for research applications. The chemical structure features a cyclopropyl group attached to an aminoacetate framework, which is crucial for its biological activity. The compound is generally stored under ambient conditions but is classified with hazard codes indicating toxicity upon ingestion and potential skin irritation.
Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, although detailed mechanisms remain to be fully elucidated. These interactions could potentially influence neurological pathways, making the compound a candidate for further investigation in therapeutic contexts.
Structure-Activity Relationships (SAR)
The SAR of this compound highlights its position among related compounds. For instance, the following table compares it with structurally similar compounds:
| Compound Name | Molecular Formula | CAS Number | Unique Features |
|---|---|---|---|
| Methyl 2-amino-2-cyclopropylacetate hydrochloride | C6H12ClNO2 | 46863945 | Contains an amino group directly on the carbon chain |
| Methyl 2-(cyclopentylamino)acetate hydrochloride | C8H16ClNO | 195877-46-4 | Features a cyclopentyl group altering sterics |
| Methyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride | C7H14ClN | Not specified | Contains an additional methyl group enhancing reactivity |
These compounds exhibit varying degrees of biological activity, indicating that modifications to the cyclopropyl or amino groups can significantly influence their pharmacological properties.
Case Studies and Research Findings
- Neurotransmitter Receptor Interaction :
- Antiviral Potential :
- Safety and Toxicity :
Eigenschaften
IUPAC Name |
methyl 2-(cyclopropylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-7-5-2-3-5;/h5,7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJWZPHBWGMRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















